1,3-Bis(methoxymethyl)urea

Description

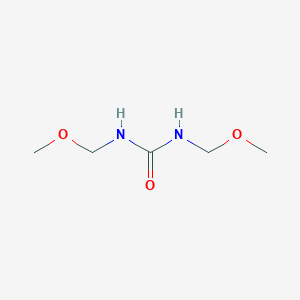

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(methoxymethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-3-6-5(8)7-4-10-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKALZGSIEJZJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)NCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040126 | |

| Record name | Dimethylolurea dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-07-1 | |

| Record name | N,N′-Bis(methoxymethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(methoxymethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-BIS(METHOXYMETHYL)UREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylolurea dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(methoxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHOXYMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K754ST3V4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BIS(METHOXYMETHYL)UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Reaction Mechanisms and Kinetics of 1,3 Bis Methoxymethyl Urea

Hydrolysis Reactions of 1,3-Bis(methoxymethyl)urea

The hydrolysis of this compound involves the cleavage of the ether linkage, resulting in the formation of formaldehyde (B43269), methanol (B129727), and urea (B33335). This reaction is of significant interest as it influences the stability and curing behavior of resins derived from this compound.

Mechanism of Methoxy (B1213986) Group Cleavage

While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the mechanism can be inferred from the well-established principles of acid-catalyzed hydrolysis of amides and ethers. The reaction is believed to proceed through a multi-step mechanism initiated by the protonation of the ether oxygen.

The proposed mechanism involves the following steps:

Protonation of the Ether Oxygen: In an acidic medium, the oxygen atom of the methoxymethyl group is protonated, forming a good leaving group (methanol).

Formation of a Resonancestabilized Cation: Following protonation, the methanol molecule departs, leading to the formation of a resonance-stabilized cation. This cation is stabilized by the lone pair of electrons on the adjacent nitrogen atom.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting intermediate is deprotonated to yield a hydroxymethyl urea derivative.

Decomposition of Hydroxymethyl Urea: The hydroxymethyl urea is unstable and can decompose to release formaldehyde and urea.

This proposed mechanism is consistent with the general mechanisms of acid-catalyzed hydrolysis of N-alkoxymethyl amides.

Kinetic Studies of Hydrolytic Decomposition

Detailed kinetic studies specifically on the hydrolytic decomposition of this compound are scarce. However, studies on analogous N-substituted amides suggest that the hydrolysis follows pseudo-first-order kinetics under constant pH conditions. The rate of reaction is dependent on the concentration of both the substrate and the acid catalyst.

The rate law can be expressed as: Rate = k[this compound][H+]

Where k is the second-order rate constant. The reaction rate is typically monitored by measuring the disappearance of the reactant or the appearance of one of the products, such as formaldehyde or methanol.

Factors Influencing Hydrolysis Rate

Several factors can influence the rate of hydrolysis of this compound:

pH: The reaction is acid-catalyzed, and therefore the rate of hydrolysis increases with decreasing pH. The concentration of hydronium ions directly affects the initial protonation step, which is crucial for the subsequent cleavage of the methoxy group.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The temperature dependence of the rate constant can typically be described by the Arrhenius equation.

Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. Protic solvents, such as water, can participate directly in the reaction as nucleophiles.

Steric Hindrance: The steric environment around the methoxymethyl groups can influence the accessibility of the ether oxygen for protonation and the subsequent nucleophilic attack. However, for this compound itself, steric hindrance is relatively low.

Transetherification Mechanisms

Transetherification is a key reaction for this compound, particularly in its application as a crosslinking agent for polymers containing hydroxyl groups, such as cellulose (B213188). This reaction involves the exchange of the methoxy group with a larger alkoxy group from an alcohol.

Unimolecular Nucleophilic Substitution (SN1) Pathways

Computational studies on similar compounds, such as 1,3-bis(methoxymethyl)imidazolidin-2-one, suggest that the transetherification reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism under acidic conditions.

The key steps of the SN1 pathway are:

Protonation of the Ether Oxygen: Similar to hydrolysis, the reaction is initiated by the protonation of the ether oxygen atom by an acid catalyst.

Formation of a Carbocation Intermediate: The protonated ether then undergoes a slow, rate-determining step where the methanol molecule is eliminated to form a resonance-stabilized carbocation. The stability of this carbocation is a critical factor in the reaction rate.

Nucleophilic Attack by an Alcohol: A molecule of an alcohol (the transetherifying agent) then acts as a nucleophile and rapidly attacks the carbocation.

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the transetherified product and regenerate the acid catalyst.

The unimolecular nature of the rate-determining step means that the reaction rate is primarily dependent on the concentration of the protonated this compound and is independent of the concentration of the alcohol nucleophile.

Impact of Substituents on Reactivity

The reactivity of this compound and its derivatives in transetherification reactions is significantly influenced by the nature of substituents on the urea backbone and the reacting alcohol.

Electronic Effects: Electron-donating groups on the urea nitrogen atoms can further stabilize the carbocation intermediate through resonance, thereby increasing the rate of the SN1 reaction. Conversely, electron-withdrawing groups would be expected to destabilize the carbocation and decrease the reaction rate.

Steric Effects: While the SN1 reaction is generally less sensitive to steric hindrance at the reaction center compared to SN2 reactions, bulky substituents on either the urea derivative or the incoming alcohol can influence the rate. Significant steric hindrance on the alcohol can impede its approach to the carbocation. Increased steric bulk around the central carbon of the substrate can accelerate the formation of the carbocation by relieving steric strain.

Nucleophilicity of the Alcohol: Although the concentration of the nucleophile does not affect the rate of an SN1 reaction, its nucleophilicity can be a factor in product distribution if competing nucleophiles are present.

Transetherification with Hydroxylic Polymers (e.g., cellulose)

The reaction of this compound with hydroxylic polymers, most notably cellulose, is a critical process in the textile industry for imparting durable press or "easy-care" properties to cotton fabrics. This reaction, a form of transetherification, results in the crosslinking of cellulose chains, which enhances wrinkle resistance and dimensional stability.

The mechanism is initiated under acidic conditions and elevated temperatures (curing). The key steps are as follows:

Protonation: An acid catalyst donates a proton to one of the ether oxygen atoms of this compound.

Carbocation Formation: The protonated ether becomes unstable, leading to the elimination of a molecule of methanol (CH₃OH). This results in the formation of a resonance-stabilized carbocation on the methylene (B1212753) group attached to the urea nitrogen.

Nucleophilic Attack: A hydroxyl group (-OH) from a cellulose polymer chain acts as a nucleophile, attacking the electrophilic carbocation.

Ether Linkage Formation: This attack forms a stable ether bond (C-O-C) between the urea derivative and the cellulose molecule, releasing the proton catalyst.

This process can occur at both ends of the this compound molecule, allowing it to act as a bridge, or crosslink, between two separate cellulose chains. This creates a three-dimensional network within the amorphous regions of the cotton fibers. researchgate.netmdpi.comaatcc.org This network restricts the movement of the cellulose molecules relative to one another, which is the basis for the improved crease recovery and resistance to shrinkage. irispublishers.com The reaction is analogous to that of other N-methylol finishing agents, such as dimethylol dihydroxy ethylene (B1197577) urea (DMDHEU). mdpi.comresearchgate.net

Condensation and Polymerization Pathways

This compound is a key intermediate and building block in the formation of urea-formaldehyde (UF) resins. Its polymerization involves a series of condensation reactions that create a complex, crosslinked thermoset polymer. The specific pathways and resulting structures are highly dependent on reaction conditions.

The polymerization of this compound and related methylol ureas proceeds through the formation of two primary types of linkages: methylene bridges (-N-CH₂-N-) and methoxymethylene or dimethylene-ether bridges (-N-CH₂-O-CH₂-N-). irispublishers.com

Methylene Bridges: These are formed through the condensation of a methoxymethyl group with an amino (-NH₂) or imino (-NH-) group of another urea molecule. This reaction releases a molecule of methanol and formaldehyde (which can then react further). Methylene bridge formation is the dominant pathway under acidic conditions (pH 4-5). scribd.comadhesion.kras-proceeding.com

Methoxymethylene (Ether) Bridges: These bridges result from the self-condensation of two methoxymethyl groups, releasing a molecule of methanol. This reaction is favored under neutral to alkaline conditions (pH > 8). adhesion.krresearchgate.net

The Formaldehyde to Urea (F/U) molar ratio is also a decisive factor. researchgate.net Higher F/U ratios (e.g., 2:1) favor the formation of ether bridges, whereas lower F/U ratios (e.g., 1:1) combined with higher temperatures make the formation of methylene bridges more competitive. researchgate.net

Table 1: Conditions Influencing Bridge Formation in UF Resins

| Bridge Type | Chemical Structure | Favored pH Range | Favored F/U Ratio | Notes |

|---|---|---|---|---|

| Methylene | -N-CH₂-N- | Acidic (< 7) | Low (e.g., 1:1) | Formation becomes more competitive at higher temperatures. researchgate.net |

| Methoxymethylene (Ether) | -N-CH₂-O-CH₂-N- | Alkaline (> 8) | High (e.g., 2:1) | Theoretically more favorable due to lower kinetic energy barriers. researchgate.net |

The synthesis of UF resins is typically a two-stage process involving an initial alkaline addition reaction (methylolation) followed by an acid-catalyzed condensation (polymerization). irispublishers.com this compound is an etherified, and thus more stable, version of 1,3-bis(hydroxymethyl)urea, the direct product of the methylolation of urea with two equivalents of formaldehyde.

Using the etherified compound provides better control over the condensation reaction. In the acidic stage, the methoxymethyl groups are activated for polymerization. The condensation reactions lead to chain growth and crosslinking, transforming the initial low-molecular-weight prepolymers into a rigid, insoluble, three-dimensional network characteristic of thermoset plastics. irispublishers.comgoogle.com The extent of this polymerization is controlled by factors such as temperature, pH, and reaction time to achieve a resin with the desired viscosity and final properties. ureaknowhow.com

Under certain acidic conditions, intramolecular cyclization can occur, leading to the formation of stable heterocyclic structures known as urons. researchgate.net This reaction involves the condensation of a methoxymethyl group with a secondary amine on the same urea backbone. The formation of a uron ring creates a more rigid and hydrolytically stable point within the polymer network. The presence and concentration of uron structures can therefore influence the final properties of the resin, such as its thermal stability and resistance to degradation. researchgate.netresearchgate.net

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the reactions involving this compound are complex and heavily influenced by external parameters. The condensation polymerization that forms UF resins is reversible and subject to catalysis by both acids and bases. scribd.comresearchgate.net

The rate constants for the various condensation reactions have been investigated to model and control the polymerization process. The reaction is generally treated as a second-order process. researchgate.net Activation energy (Ea), a key thermodynamic parameter, indicates the minimum energy required for a reaction to occur and is crucial for understanding reaction rates at different temperatures.

Table 2: Reported Activation Energies (Ea) for UF Resin Reactions

| Reaction / Process | Condition | Reported Activation Energy (Ea) | Reference |

|---|---|---|---|

| Condensation | Neutral Medium (pH ~7) | ~21 kcal/mol (~88 kJ/mol) | researchgate.net |

| Condensation | Acidic Medium (pH 3-5) | ~8-10 kcal/mol (~33-42 kJ/mol) | researchgate.net |

| Curing (Overall) | F/U Ratio = 1.0 | 99.44 kJ/mol | ncsu.edu |

| Curing (Overall) | Melamine-Modified (MUF) | 105.75 - 150.65 kJ/mol | ncsu.edu |

| Thermal Degradation | Kissinger Method | 185.77 kJ/mol | nih.govacs.org |

| Thermal Degradation | Flynn–Wall–Ozawa (FWO) Method | 185.38 kJ/mol | nih.govacs.org |

Activation Energy Studies

Activation energy (Ea) is a critical parameter in understanding the temperature dependence of a chemical reaction. For the reactions involving this compound, particularly its crosslinking reactions, the activation energy dictates the temperature at which the curing process will proceed at a practical rate.

Detailed research findings on the specific activation energy for the decomposition or crosslinking reactions of pure this compound are not extensively available in the public literature. However, valuable insights can be drawn from studies on similar systems, such as urea-formaldehyde (UF) resins, where this compound is a key functional analog. The methoxymethyl groups in this compound have a slower reactivity compared to the hydroxymethyl groups found in 1,3-bis(hydroxymethyl)urea, which suggests a higher activation energy for similar reactions. This controlled reactivity is often advantageous for specific polymerization processes that require a more deliberate and slower crosslinking rate .

Studies on the thermal degradation of urea-formaldehyde resins show that the decomposition of methylene and methylene ether bonds, which are structurally related to the linkages formed by this compound, occurs at temperatures between 493.15 K and 603.15 K nih.gov. The activation energy for the thermal degradation of UF resins has been reported to be in the range of 185-189 kJ/mol nih.gov. While these values provide a general reference, the actual activation energy for reactions of this compound will depend on the specific reaction conditions and the other reactants involved.

For context, the activation energy for the enzymatic hydrolysis of urea is significantly lower, estimated at 35.3 kJ/mol, highlighting the catalytic efficiency of enzymes fkit.hr. In contrast, the non-enzymatic hydrolysis of tetramethylurea, a structural analog, has a much higher experimental activation free energy of 32.9 kcal/mol (approximately 137.7 kJ/mol) nih.gov.

Table 1: Activation Energies of Related Compounds and Systems

| Compound/System | Reaction | Activation Energy (Ea) |

|---|---|---|

| Urea-Formaldehyde Resin | Thermal Degradation | 185.77 kJ/mol |

| Almond Shell Modified UF Resin | Thermal Degradation | 188.84 kJ/mol nih.gov |

| Urea (Enzymatic) | Hydrolysis | 35.3 kJ/mol fkit.hr |

| Tetramethylurea | Hydrolysis | ~137.7 kJ/mol nih.gov |

Equilibrium Studies of Reaction Systems

Equilibrium studies are essential for understanding the extent to which a reaction will proceed and the stability of the products formed. For this compound, a key equilibrium to consider is its hydrolysis, which involves the reaction with water to break down the molecule.

Research has indicated that the hydrolysis of this compound is subject to catalysis by both acids and bases . The compound demonstrates maximum stability in a solution with a pH of approximately 8 . This suggests that under neutral or slightly alkaline conditions, the equilibrium lies far to the side of the intact molecule. In either acidic or more strongly alkaline environments, the equilibrium will shift towards the hydrolysis products.

Quantitative data on the equilibrium constants for the hydrolysis or other reactions of this compound are not extensively detailed in the available literature. However, the principles of chemical equilibrium suggest that the position of equilibrium for its crosslinking reactions will be influenced by the concentration of reactants and products, as well as by temperature and pressure. In the context of forming thermosetting resins, the crosslinking reactions are typically driven to completion by the removal of volatile byproducts, such as methanol and water, which shifts the equilibrium towards the formation of the crosslinked polymer network.

Role of 1,3 Bis Methoxymethyl Urea in Polymer Science and Materials Chemistry

Crosslinking Agent in Polymer Systems

1,3-Bis(methoxymethyl)urea serves as an effective crosslinking agent, enhancing the durability and stability of various polymer systems. Its bifunctional nature allows it to form stable bridges between polymer chains, creating a robust three-dimensional network. This crosslinking process is fundamental to the performance of many thermosetting resins.

Mechanism of Crosslink Formation in Thermosetting Resins

The crosslinking action of this compound in thermosetting resins typically proceeds through an acid-catalyzed mechanism. Under acidic conditions and heat, the methoxymethyl groups become reactive. The reaction is initiated by the protonation of the ether oxygen, which is followed by the elimination of a methanol (B129727) molecule to form a reactive carbocation. This electrophilic carbocation then reacts with a nucleophilic group on the polymer backbone, such as a hydroxyl (-OH) or an amide (-NH) group, forming a stable ether or methylene (B1212753) linkage. This process is repeated, leading to a highly crosslinked network structure.

The controlled reactivity of the methoxymethyl groups, compared to the hydroxymethyl groups in compounds like 1,3-bis(hydroxymethyl)urea, allows for a more deliberate and manageable crosslinking process. This controlled reaction is particularly advantageous in applications where a slower curing rate is desired to ensure proper formulation and application before the final network is set.

Integration into Polymer Networks

The density of the crosslinks is a critical factor that influences the final properties of the polymer. A higher crosslinking density generally leads to a more rigid material with increased thermal stability and resistance to solvents nih.govresearchgate.net. The specific impact of this compound on the mechanical properties of a resin system is a subject of ongoing research, with studies focusing on optimizing the concentration of the crosslinking agent to achieve desired performance characteristics.

Adhesion and Binder Applications

The ability of this compound to form strong covalent bonds with various substrates makes it a valuable component in adhesives and binders. It enhances the cohesive strength of the formulation and the adhesive bond to the substrate.

Urea-Formaldehyde Resin Formulations

In urea-formaldehyde (UF) resin formulations, this compound acts as a key building block and crosslinker. UF resins are widely used as adhesives in the wood products industry for manufacturing particleboard, medium-density fiberboard (MDF), and plywood due to their low cost, fast curing, and good performance cnrs.frresearchgate.netmdpi.com.

The synthesis of UF resins is a two-step process involving methylolation under alkaline conditions, followed by condensation under acidic conditions researchgate.net. During the condensation stage, molecules like this compound can react with other urea-formaldehyde adducts and with the wood components themselves, forming a durable, crosslinked adhesive bond. The presence of these etherified urea (B33335) derivatives can improve the hydrolytic stability of the cured resin compared to traditional UF resins, although they are still susceptible to degradation under moist conditions chimarhellas.com.

The performance of UF resin adhesives is influenced by factors such as the formaldehyde-to-urea (F/U) molar ratio, with lower ratios generally leading to reduced formaldehyde (B43269) emissions but potentially compromising bond strength and water resistance researchgate.netmdpi.com. The incorporation of modifiers like this compound is a strategy to enhance the performance of these low-molar-ratio resins.

Modified Urea-Formaldehyde Resin Systems

To overcome the limitations of conventional UF resins, such as brittleness and low water resistance, various modifications have been developed. Incorporating other monomers or crosslinkers, such as melamine (B1676169) or this compound, can significantly improve the performance of the final product. These modified resins, often referred to as melamine-urea-formaldehyde (B8673199) (MUF) or etherified UF resins, exhibit enhanced durability and resistance to moisture researchgate.netusda.govusda.gov.

The ether linkages introduced by this compound can impart greater flexibility to the cured resin compared to the methylene bridges found in standard UF resins. This increased flexibility can help to dissipate internal stresses that develop during curing and in response to environmental changes, leading to improved long-term performance of the bonded wood products usda.gov. Research in this area focuses on optimizing the formulation of these modified resins to balance cost, performance, and regulatory requirements related to formaldehyde emissions.

Modification of Lignocellulosic Materials

This compound is utilized for the chemical modification of wood and other lignocellulosic materials to enhance their dimensional stability and resistance to environmental degradation. Lignocellulosic materials contain abundant hydroxyl groups in cellulose (B213188) and hemicellulose, which are reactive sites for this modification.

The mechanism of modification involves the impregnation of the lignocellulosic material with a solution containing this compound, followed by a curing step at elevated temperatures, often in the presence of an acid catalyst. During curing, the methoxymethyl groups of this compound react with the hydroxyl groups of the wood cell wall polymers, forming stable covalent ether bonds. This process "bulks" the cell wall, keeping it in a swollen state and thereby reducing its capacity to absorb water and swell or shrink with changes in humidity usda.gov.

Impregnation and Activation Processes

This compound is utilized in the chemical modification of porous materials like wood through a process of impregnation followed by thermal curing. This method aims to enhance the material's intrinsic properties, such as dimensional stability and surface hardness. The process begins with the impregnation of the substrate with a low-molecular-weight thermosetting resin solution containing this compound. Due to its small molecular size, the resin can diffuse into the microporous structure of the wood cell wall. nih.gov

The subsequent "activation" step involves curing the impregnated wood, typically with heat. During this stage, the this compound undergoes polycondensation reactions within the cell wall. This in situ polymerization forms an insoluble, stable polymer network that bulks the cell wall, effectively locking it in a swollen state. This mechanism reduces the capacity of the wood to absorb water, thereby improving its dimensional stability, often quantified by the Anti-Shrink Efficiency (ASE). scispace.com The effectiveness of such treatments is typically measured by the Weight Percent Gain (WPG) of the material after treatment and the resulting improvement in properties. scispace.com

Table 1: Effect of Urea-Formaldehyde (UF) Resin Treatment on Wood Properties

Illustrative data showing the impact of increasing resin concentration and treatment time on Weight Percent Gain (WPG) and Anti-Shrink Efficiency (ASE) in Kadam wood. This data, from a study on a related UF resin, demonstrates the typical effects of impregnation and curing. scispace.com

| UF Resin Conc. (% w/v) | Treatment Time (h) | Weight Percent Gain (WPG) | Anti-Shrink Efficiency (ASE) (%) |

|---|---|---|---|

| 10 | 24 | 8.55 | 25.3 |

| 20 | 24 | 18.41 | 48.2 |

| 30 | 24 | 28.98 | 64.1 |

| 40 | 24 | 28.52 | 63.5 |

| 50 | 24 | 27.96 | 62.8 |

Interfacial Interactions and Structural Changes

At the molecular level, the efficacy of this compound as a wood modifier stems from its ability to form covalent bonds with the wood's polymeric components. Fourier Transform Infrared Spectroscopy (FTIR) analysis of wood treated with urea-formaldehyde prepolymers shows a decrease in the intensity of hydroxyl and carbonyl absorption peaks. swst.org This indicates that the resin reacts with the hydroxyl (-OH) groups of cellulose and hemicellulose, as well as the carboxyl (C=O) groups present in the wood structure. swst.org

These reactions create a crosslinked network between the resin and the wood polymers at the interface, effectively integrating the synthetic polymer into the native cell wall structure. Scanning Electron Microscopy (SEM) reveals that after treatment, the cell walls and vessels are filled with the impregnated chemicals, confirming the physical bulking of the structure. swst.org This modification does not, however, alter the crystalline structure of the cellulose itself, as shown by X-ray diffraction studies. swst.org The primary structural change is the formation of a permanent, interpenetrating polymer network within the amorphous regions of the cell wall, which restricts the swelling caused by moisture. nih.gov

Table 2: Spectroscopic Evidence of Interfacial Interactions

Characteristic FTIR absorption bands in urea-formaldehyde (UF) resins and wood composites that indicate the chemical changes and interactions occurring during the curing process. chimarhellas.com

| Wavenumber (cm⁻¹) | Assignment | Significance in Wood-Resin Interaction |

|---|---|---|

| 3700-3000 | -OH and N-H stretching | Decrease in this region upon curing indicates reaction of hydroxyl and amine groups. swst.org |

| 1650-1550 | Amide I, II and C=O | Represents the core structure of the urea resin. |

| ~1245 | C-N stretching | Characteristic of the urea-methylene linkage. |

| ~1020 | C-O-C stretching | Indicates the presence of methylene ether bridges formed during condensation. chimarhellas.com |

Advanced Material Development

The role of this compound extends beyond wood modification into the synthesis of fully synthetic advanced materials, particularly in coatings and novel polymer structures where its crosslinking capabilities are paramount.

Applications in Surface Coatings

This compound, also referred to as dimethylolurea (B1678115) dimethyl ether, is a type of etherified amino resin widely used as a crosslinking agent in baking enamels and other industrial surface coatings. google.com These resins are blended into coating formulations containing other polymers with active functional groups, such as alkyd, polyester, or acrylic resins rich in hydroxyl (-OH) groups. univarsolutions.com

During the thermal curing process (baking), the methoxymethyl groups of this compound react with the hydroxyl groups of the primary resin. This reaction, a form of condensation, releases methanol and forms stable ether linkages, creating a rigid, three-dimensional thermoset polymer network. ncsu.edu The resulting crosslinked film exhibits significantly improved performance characteristics, including superior surface hardness, gloss, adhesion, and resistance to chemicals and abrasion. mdpi.com The controlled reactivity of the etherified groups allows for a stable resin solution with a good shelf life, which cures efficiently at elevated temperatures.

Table 3: Performance of Paint Formulations With and Without Urea-Based Resin

Comparison of critical coating properties for paint formulated with a standard binder (Acrylic PVA) versus a composite binder incorporating Dimethylol Urea (DMU), a closely related precursor to this compound. semanticscholar.org

| Property | DMU/Polystyrene Composite Paint | Commercial Acrylic PVA Paint | Pure DMU Paint |

|---|---|---|---|

| Flexibility Test | Pass | Pass | Fail |

| Adhesion Test | Pass | Pass | Fail |

| Blistering Test (Alkaline) | No Blistering | No Blistering | Blisters |

| Tackiness | Tack-free | Tack-free | Tack-free |

| Opacity | Good | Good | Good |

Role in Novel Polymer Architectures

As a bifunctional monomer, this compound serves as a crucial crosslinking agent for creating specific polymer architectures, particularly three-dimensional thermoset networks. Its two reactive methoxymethyl groups enable it to connect linear polymer chains, transforming a thermoplastic system into a rigid and thermally stable thermoset material. This capability is fundamental in the production of molding compounds, laminates, and adhesives.

While many bis-urea compounds are explored for creating novel architectures through non-covalent, supramolecular self-assembly via hydrogen bonding, the primary role of this compound is in forming robust covalent linkages. This makes it less suited for dynamic or self-healing materials but ideal for applications requiring permanent strength and durability. However, the broader family of bis-urea amphiphiles is at the forefront of creating advanced functional materials like photo-crosslinked hydrogels. mdpi.com In these systems, different bis-urea backbones are functionalized with photo-responsive units (like coumarin), allowing for the creation of complex, stimulus-responsive networks upon exposure to UV light, demonstrating the architectural versatility of the bis-urea motif. mdpi.comtue.nl

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 1,3-Bis(methoxymethyl)urea. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the chemical environment of each atom can be obtained.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) (-OCH₃) protons and the methylene (B1212753) (-N-CH₂-O-) protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

¹³C NMR: Carbon-13 NMR is crucial for characterizing the carbon backbone of the molecule. It can distinguish between the methoxy carbon, the methylene carbon, and the central carbonyl (C=O) carbon of the urea (B33335) group. Quantitative ¹³C NMR analysis is particularly useful for tracking the structural changes during the synthesis of urea-formaldehyde resins, where various methylene and methylene ether linkages are formed. mdpi.com Studies on UF resins have identified the chemical shifts for key structural units, which are applicable to this compound. mdpi.comresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR offers direct insight into the nitrogen environment, which is central to the reactivity of urea derivatives. Due to its high spectral dispersion and the direct involvement of nitrogen in key reactions, ¹⁵N NMR can provide a greater level of detail compared to ¹H and ¹³C NMR. nih.govresearchgate.net Using ¹⁵N-enriched urea allows for precise tracking of the reactions and structural arrangements around the nitrogen atoms. nih.govresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -O-CH ₃ | 3.2 - 3.4 |

| -N-CH ₂-O- | 4.6 - 4.9 | |

| -NH - | 5.5 - 6.5 | |

| ¹³C | -O-C H₃ | ~55 |

| -N-C H₂-O- | ~75 | |

| C =O | ~159 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups in related urea-formaldehyde compounds. mdpi.comresearchgate.netnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by its molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

In the context of urea-formaldehyde chemistry, FTIR is used to characterize the functional groups of the resins and monitor the curing process. chimarhellas.com The key absorption bands for this compound include:

N-H Stretching: A strong band typically found around 3330-3350 cm⁻¹.

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl and methylene groups appear in the 2800-3000 cm⁻¹ region. researchgate.net

C=O Stretching (Amide I): A very strong absorption peak characteristic of the urea carbonyl group, typically observed around 1630-1680 cm⁻¹. researchgate.netbio-conferences.org

N-H Bending and C-N Stretching (Amide II): A strong peak located around 1540-1560 cm⁻¹. researchgate.net

C-O-C Stretching: The presence of the methoxymethyl groups gives rise to characteristic ether bond absorptions, typically in the 1000-1150 cm⁻¹ range. bio-conferences.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH- | ~3340 | Strong |

| C-H Asymmetric Stretch | -CH₃, -CH₂- | ~2960 | Medium |

| C-H Symmetric Stretch | -CH₃, -CH₂- | ~2850 | Medium |

| C=O Stretch (Amide I) | -C=O | ~1650 | Very Strong |

| N-H Bend (Amide II) | -NH- | ~1550 | Strong |

| C-O-C Asymmetric Stretch | -CH₂-O-CH₃ | ~1100 | Strong |

Note: Wavenumbers are approximate and based on data from related urea-formaldehyde systems. researchgate.netbio-conferences.orgchimarhellas.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of this compound and for analyzing the complex mixtures that result from urea-formaldehyde condensation reactions.

Electrospray Ionization (ESI-MS) has been used to track the changes in molecular mass distribution during the synthesis of UF resins, helping to identify the formation of various oligomeric species. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing polymers like UF resins. researchgate.net This technique allows for the determination of the molar-mass distribution of resins with different degrees of polymerization. semanticscholar.orgdoaj.org In the analysis of reaction mixtures containing this compound, MALDI-TOF can identify the parent compound as well as its oligomers, revealing information about the extent of reaction and the structure of the resulting polymer network. researchgate.net

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₅H₁₃N₂O₃⁺ | 149.0921 |

| [M+Na]⁺ | C₅H₁₂N₂O₃Na⁺ | 171.0740 |

| [M+K]⁺ | C₅H₁₂N₂O₃K⁺ | 187.0479 |

Data sourced from PubChem predictions. uni.lu

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to FTIR spectroscopy. It is particularly sensitive to non-polar bonds. While specific Raman studies on this compound are not widely published, analysis of urea and its derivatives provides a basis for expected spectral features. nih.govscispace.com Key Raman bands would correspond to the symmetric stretching of the C-N bonds, vibrations of the urea backbone, and modes associated with the methoxymethyl groups. researchgate.net A strong peak around 1006 cm⁻¹ is characteristic of the symmetric C-N stretching in urea. researchgate.net This technique can be used to study the conformation and hydrogen bonding of the molecule in different states. nih.gov

Chromatographic Methods for Analysis of Reaction Mixtures

Chromatography is used to separate, identify, and quantify the components of a mixture. For reactions involving this compound, particularly in the synthesis of UF resins, chromatographic methods are vital for characterizing the product distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. It is the primary method for determining the molecular weight distribution (MWD) of polymeric materials derived from this compound.

By passing a solution of a UF resin through a column packed with porous gel, larger molecules elute more quickly than smaller molecules. jst.go.jp This allows for the calculation of important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netresearchgate.net GPC is used to monitor the progress of polymerization, study the effects of different reaction conditions, and assess the stability and aging of the final resin product. researchgate.netwaikato.ac.nz

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Formaldehyde (B43269) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the characterization of urea-formaldehyde (UF) resins and their derivatives, including this compound. tandfonline.comresearchgate.net The method is primarily used to separate and quantify the low-molecular-weight components in UF resin systems, such as unreacted urea, monomethylolurea, and dimethylolurea (B1678115), which are precursors and related species to this compound. researchgate.netresearchgate.net For the target compound itself, HPLC is a standard method for confirming purity, often requiring a threshold of ≥98% for research applications.

The analysis of these highly polar compounds can be challenging. mtc-usa.com However, HPLC methods have been successfully developed for their separation. For instance, Gel Permeation Chromatography (GPC), a subset of HPLC, is employed to determine the molecular weight distribution of UF resins. tandfonline.comwoodj.org Specific HPLC methodologies are also used to monitor the evolution of oligomers during the synthesis and aging of these resins. researchgate.net While detailed chromatographic conditions are often specific to the exact resin formulation and analytical goal, general parameters can be summarized from studies on related urea-formaldehyde compounds.

Table 1: Representative HPLC System Parameters for Analysis of Urea-Formaldehyde Resin Components | Parameter | Description | Source | | :--- | :--- | :--- | | Column | Reversed-phase columns, such as C18, are commonly used. Specialized columns like Cogent Bidentate C18™ can retain highly polar compounds like urea using 100% aqueous mobile phases. | mtc-usa.com | | Mobile Phase | Isocratic elution with 100% deionized water has been shown to be effective for urea. For more complex mixtures in UF resins, various aqueous-organic solvent gradients may be employed. | mtc-usa.com | | Detector | A differential refractive index (RI) detector is often used in GPC/SEC analysis of UF resins. UV detectors are also applicable, typically set at low wavelengths like 210 nm for compounds lacking strong chromophores. | tandfonline.commtc-usa.com | | Temperature | Column temperatures are typically controlled, for example, at 50°C or 60°C, to ensure reproducibility. researchgate.netwoodj.org | | Sample Prep | Resin samples may be dissolved in a suitable solvent like dimethylsulfoxide, stirred, filtered through a nylon filter (e.g., 0.45 µm), and then injected. researchgate.net |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides indispensable tools for understanding the molecular properties and reactivity of this compound and related compounds. These methods complement experimental data by offering insights into electronic structure, reaction mechanisms, and energy landscapes that are often difficult to access through empirical means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of urea derivatives. tandfonline.com DFT calculations are employed to optimize molecular geometries, which can then be compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational model. tandfonline.com Studies on various urea derivatives have shown that DFT-optimized structures are generally in good agreement with their solid-state crystal structures. tandfonline.comnih.gov

Beyond structural prediction, DFT is used to calculate key quantum chemical parameters. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals information about the molecule's reactivity, kinetic stability, and electronic properties. tandfonline.comacademicjournals.org The energy gap between HOMO and LUMO is a particularly important descriptor. Furthermore, DFT is utilized to compute molecular electrostatic potentials, which identify the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for nucleophilic and electrophilic attacks. academicjournals.org These computational approaches have been successfully applied to understand the reaction mechanisms of synthesizing related compounds, such as 1,3-dimethyl-2-imidazolidinone from urea. researchgate.net

Table 2: Common DFT Functionals and Basis Sets Used for Urea Derivatives

| Functional/Basis Set | Application | Source |

|---|---|---|

| B3LYP/6-31+G(d,p) | Used for investigating the corrosion inhibition potentials of phenyl-urea derivatives. | academicjournals.org |

| B3LYP/6-311±G(2d,p) | Employed for geometry optimization and analysis of arylurea derivatives, showing good consistency with X-ray diffraction data. | tandfonline.com |

| M06-2X | Utilized in combination with other methods to study the conformational preferences of N,N'-aryl ureas. | nih.gov |

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation, which is neglected in mean-field theories like Hartree-Fock. wikipedia.org The second-order level, MP2, is one of the most common and cost-effective perturbation theory methods. q-chem.comq-chem.com It improves upon the Hartree-Fock description by adding a correction that accounts for the instantaneous interactions between electrons, providing more accurate energies and molecular properties. wikipedia.org

In the context of urea derivatives, MP2 calculations are valuable for studying reaction mechanisms where electron correlation effects are significant. For example, the MP2 method has been used to probe the etherification of related compounds like 1,3-dimethylol-2-imidazolidinone with primary alcohols in acidic conditions. researchgate.net Such studies help to elucidate reaction pathways and the energetics of reactants, products, intermediates, and transition states. While higher-order methods like MP3 and MP4 exist, MP2 represents a standard level of theory for obtaining reliable results on small to medium-sized systems. q-chem.comq-chem.com

Semi-empirical quantum chemistry methods offer a computationally less expensive alternative to ab initio methods like DFT and MP2, making them suitable for larger molecules and for preliminary explorations of reaction pathways. These methods use parameters derived from experimental data to simplify some of the complex calculations involved in solving the Schrödinger equation.

One such method, PM3, has been applied to study the reactions of urea with formaldehyde and its analogues, such as furfural and furfuryl alcohol. usda.gov These calculations can predict thermodynamic properties like the heats of reaction, indicating whether a reaction is thermodynamically favorable. usda.gov For instance, semi-empirical calculations have shown that the reactions of urea with various aldehydes are exothermic. usda.gov They have also been used to probe the stability of intermediate carbocations in the transetherification mechanism of related systems. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies are powerful tools for studying chemical reactions and molecular properties in complex environments, such as in solution. cp2k.org This approach partitions the system into two regions: a small, chemically active part (e.g., the reacting molecules) is treated with a high-level quantum mechanics method (QM), while the surrounding environment (e.g., solvent molecules) is described by a computationally cheaper molecular mechanics (MM) force field. nih.govresearchgate.net

QM/MM simulations are particularly useful for studying urea derivatives in aqueous solutions, as they explicitly account for the influence of the solvent on the reaction. cp2k.org This methodology has been applied to investigate the catalytic mechanism of urease, an enzyme that hydrolyzes urea. nih.gov In such studies, the urea substrate and the active site residues are included in the QM region, while the rest of the protein and the surrounding water are treated with MM. nih.gov This approach allows for the modeling of complex biological and chemical processes, providing insights into reaction mechanisms and free energy profiles that would be computationally prohibitive with a full QM treatment. researchgate.net

Understanding the chemical transformations of this compound and related compounds requires detailed knowledge of their reaction pathways and associated energy barriers. Computational chemistry is instrumental in mapping the potential energy surface (PES) that governs these transformations. ethz.ch A key goal is to locate the transition state (TS) structures, which are the points of highest energy along a reaction coordinate and correspond to a saddle point on the PES. fu-berlin.de

For reactions involving urea derivatives, such as the etherification of methylol groups, computational studies have shown that the reaction can proceed via a unimolecular nucleophilic substitution (SN1) mechanism. researchgate.netresearchgate.net The calculated PES for such reactions may exhibit a multi-well shape, indicating the presence of stable intermediates. researchgate.netresearchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that determines the reaction rate. acs.orgnih.gov Computational methods can calculate these energy barriers, providing insights into the kinetics of the reaction. For instance, the activation energies for the thermal degradation of urea-formaldehyde resins have been calculated using data from thermogravimetric analysis combined with kinetic models like the Kissinger and Flynn-Wall-Ozawa (FWO) methods. acs.orgnih.gov These theoretical models are essential for predicting the stability and reactivity of these compounds under various conditions.

Solvent Models (e.g., Onsager, PCM)

In the computational analysis of this compound, understanding its behavior in different solvent environments is crucial for predicting its reactivity, stability, and potential applications. Direct experimental investigation of these properties can be complex and time-consuming. Implicit solvent models, such as the Onsager and the Polarizable Continuum Model (PCM), offer a computationally efficient alternative to explicitly simulating individual solvent molecules. wikipedia.orgwikipedia.orgwikipedia.org These models represent the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies and the study of how the solvent influences the electronic structure and geometry of the solute molecule. wikipedia.orgwikipedia.orgwikipedia.org

While specific computational studies applying the Onsager or PCM models directly to this compound are not readily found in the surveyed literature, the principles of these models allow for a hypothetical discussion of their application to this compound. Such studies would provide valuable insights into its behavior in various media.

Theoretical Framework and Application

The fundamental concept behind implicit solvent models is the representation of the solvent as a uniform, polarizable continuum characterized primarily by its dielectric constant. wikipedia.orgwikipedia.orguni-muenchen.de The solute molecule is placed within a cavity in this continuum. The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a "reaction field" that interacts with the solute, leading to its stabilization. uni-muenchen.deyoutube.com

The Onsager Model: This is one of the earliest and simplest continuum models. It approximates the molecular cavity as a sphere. uni-muenchen.de The solute's dipole moment induces a reaction field in the solvent, and the interaction between the solute's dipole and this reaction field is calculated to determine the solvation energy. uni-muenchen.de While computationally inexpensive, its reliance on a spherical cavity can be a limitation for non-spherical molecules like this compound. uni-muenchen.de

The Polarizable Continuum Model (PCM): PCM is a more advanced and widely used method that overcomes the shape limitations of the Onsager model. wikipedia.orguni-muenchen.deresearchgate.net It constructs the cavity based on the actual shape of the solute molecule, typically by using a series of interlocking van der Waals spheres centered on the atoms. uni-muenchen.de This allows for a more realistic representation of the solute-solvent interface. The molecular free energy of solvation in PCM is typically calculated as the sum of three components: the electrostatic contribution (Ges), the dispersion-repulsion contribution (Gdr), and the cavitation energy (Gcav), which is the energy required to create the solute cavity in the solvent. wikipedia.orguni-muenchen.de

Hypothetical Research Findings for this compound

A computational study of this compound using the PCM model would likely involve optimizing the molecule's geometry in the gas phase and then in a selection of solvents with varying dielectric constants. Such an analysis would yield data on how the solvent environment influences the molecule's properties. For instance, an increase in solvent polarity would be expected to lead to a greater stabilization of polar conformers of this compound. The calculated solvation free energies would indicate the molecule's solubility in different media.

Below is an illustrative data table showing the type of results that could be generated from a hypothetical PCM study on this compound. The values presented are not from actual research but are representative of what such a study might produce.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (ΔGsolv) (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | 0.00 | 2.50 |

| Toluene | 2.38 | -3.50 | 3.10 |

| Acetone | 20.7 | -7.20 | 4.50 |

| Methanol (B129727) | 32.7 | -8.50 | 4.95 |

| Water | 78.4 | -9.80 | 5.40 |

This hypothetical data illustrates that as the dielectric constant of the solvent increases, the solvation free energy of this compound is predicted to become more negative, suggesting greater stability and solubility. Concurrently, the molecule's dipole moment is expected to increase, indicating a greater polarization of its electron density in response to the more polar solvent environment.

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems for Synthesis and Transformation

Future research is anticipated to explore innovative catalytic systems for the synthesis and transformation of 1,3-Bis(methoxymethyl)urea and related compounds. While traditional synthesis often relies on acid or base catalysis, emerging research points toward more sophisticated and sustainable catalytic methods.

One promising avenue is the development of electrocatalytic systems . These systems offer a green alternative for urea (B33335) synthesis by converting nitrogen (N₂) and carbon dioxide (CO₂) into urea under ambient conditions. chemeurope.comcas.cnnih.gov For instance, Bi-BiVO₄ Mott-Schottky heterostructure catalysts have shown efficiency in this process. chemeurope.comcas.cn Such technologies could be adapted for the synthesis of this compound, potentially offering a more environmentally friendly route.

Another area of interest is the use of ruthenium-based catalysts . Commercially available ruthenium pincer complexes have demonstrated the ability to synthesize urea directly from methanol (B129727) and amines, producing only hydrogen as a byproduct. organic-chemistry.org This atom-economical approach could be extended to the synthesis of this compound, providing a cleaner and more efficient manufacturing process.

Furthermore, research into bifunctional catalysts , such as iminophosphorane–thiourea (B124793)/urea systems, is gaining traction for polymerization reactions. rsc.org These catalysts could be investigated for their potential in controlling the polymerization of this compound to create polymers with specific properties. The development of bio-based catalysts , like lignin-based polyacids, also presents a sustainable option for catalyzing the curing process of urea-formaldehyde resins, a pathway that could be relevant for reactions involving this compound. nih.gov

The table below summarizes potential new catalytic systems for this compound.

| Catalytic System | Potential Advantages | Relevant Research Areas |

| Electrocatalysts | Sustainable synthesis from N₂ and CO₂, ambient conditions. chemeurope.comcas.cnnih.gov | Development of novel electrode materials, optimization of reaction conditions. |

| Ruthenium-based Catalysts | High atom economy, no byproducts other than hydrogen. organic-chemistry.org | Catalyst design for specific substrates, one-pot synthesis of derivatives. |

| Bifunctional Catalysts | Control over polymerization and stereoselectivity. rsc.org | Synthesis of polymers with tailored microstructures. |

| Bio-based Catalysts | Renewable and environmentally friendly. nih.gov | Utilization of biomass for catalyst development. |

Development of Sustainable Synthesis Routes

The development of sustainable synthesis routes for this compound is a critical area of future research, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. A key focus is the utilization of renewable feedstocks and greener reaction conditions.

One promising approach is the use of biomass-derived platform molecules . For example, 5-Hydroxymethylfurfural (5-HMF), which can be obtained from various biomass sources, can be catalytically transformed into a range of valuable chemicals. nih.gov Research could explore pathways to synthesize urea derivatives from such bio-based building blocks.

The direct synthesis from methanol as a C1 source is another sustainable strategy. organic-chemistry.org This method avoids the use of more hazardous reagents like phosgene (B1210022) and aligns with the principles of green chemistry. The use of electrochemical methods to convert CO₂ and N₂ into urea also represents a significant step towards sustainability. chemeurope.comcas.cnnih.gov

Furthermore, the use of bio-based catalysts , such as those derived from lignin (B12514952), can contribute to more sustainable processes by replacing conventional acid or base catalysts. nih.gov The development of solvent-free or aqueous-based reaction systems will also be crucial in reducing the environmental footprint of this compound production.

The following table outlines potential sustainable synthesis strategies.

| Sustainable Strategy | Description | Potential Benefits |

| Biomass-derived Feedstocks | Utilization of molecules like 5-HMF as starting materials. nih.gov | Reduced reliance on petrochemicals, increased use of renewable resources. |

| Methanol as a C1 Source | Direct synthesis from methanol and amines. organic-chemistry.org | Avoidance of toxic reagents, high atom economy. |

| Electrochemical Synthesis | Conversion of CO₂ and N₂ into urea. chemeurope.comcas.cnnih.gov | Utilization of greenhouse gases, potential for renewable energy integration. |

| Green Catalysis | Application of bio-based or recyclable catalysts. nih.gov | Reduced waste and environmental impact. |

Advanced Functional Materials Design Incorporating this compound Moieties

The unique structure of this compound, with its reactive methoxymethyl groups and hydrogen-bonding urea moiety, makes it an excellent candidate for the design of advanced functional materials. Future research is expected to leverage these features to create materials with novel properties and applications.

A significant area of exploration is the use of bis-urea macrocycles in the construction of supramolecular assemblies . These macrocycles can self-assemble into well-defined columnar structures, creating porous materials with potential applications in gas storage, separations, and catalysis. acs.orgnih.govsc.eduresearchgate.netresearchgate.net The incorporation of this compound moieties into such macrocycles could allow for post-assembly modification and crosslinking, leading to more robust and functional materials.

The ability of the urea group to form strong hydrogen bonds can be exploited in the design of self-healing polymers and gels . The reversible nature of these bonds can impart stimuli-responsive properties to the materials, allowing them to repair damage or change their properties in response to external triggers.

Furthermore, the methoxymethyl groups can be used to graft this compound onto other polymer backbones, modifying their properties. frontiersin.org This could lead to the development of new compatibilizers for polymer blends, surface modifiers, and functional coatings. The crosslinking capabilities of this compound are also being explored in the development of high-performance materials, such as more durable and environmentally resistant poly(methyl methacrylate) (PMMA). rsc.org

The table below highlights potential applications in advanced functional materials.

| Material Type | Design Principle | Potential Applications |

| Supramolecular Assemblies | Self-assembly of bis-urea macrocycles into porous structures. acs.orgnih.govsc.eduresearchgate.netresearchgate.net | Gas storage, catalysis, molecular recognition, nanoreactors. |

| Self-Healing Materials | Reversible hydrogen bonding of urea groups. | Smart coatings, soft robotics, biomedical devices. |

| Grafted Polymers | Covalent attachment to other polymer chains. frontiersin.org | Compatibilizers, surface modifiers, functional additives. |

| High-Performance Crosslinked Polymers | Formation of robust networks in polymer matrices. rsc.org | Durable plastics, solvent-resistant coatings, high-temperature materials. |

Elucidation of Complex Reaction Networks in Polymerization

A deeper understanding of the complex reaction networks involved in the polymerization of this compound is crucial for controlling the structure and properties of the resulting polymers. Future research will likely employ a combination of advanced analytical techniques and computational modeling to unravel these intricate processes.

On-line NMR spectroscopy has proven to be a powerful tool for studying the kinetics of urea-formaldehyde resin synthesis in real-time. amazonaws.com This technique can be applied to investigate the reaction of this compound with various co-monomers, providing insights into the formation of different chemical linkages, such as methylene (B1212753) and ether bridges. researchgate.net

Kinetic studies of the supramolecular polymerization of bis-urea macrocycles have revealed complex, pathway-dependent assembly processes. nih.govornl.govresearchgate.net These studies, often employing techniques like temperature-dependent UV-Vis and fluorescence spectroscopy, can help in understanding how to control the formation of kinetically trapped states and achieve desired supramolecular architectures.

Computational modeling will play an increasingly important role in predicting reaction pathways and understanding the stability of different polymer structures. By simulating the interactions between monomers and growing polymer chains, researchers can gain a more detailed picture of the polymerization mechanism.

The following table outlines key research approaches for elucidating reaction networks.

| Research Approach | Key Techniques | Insights Gained |

| Real-time Reaction Monitoring | On-line NMR spectroscopy. amazonaws.com | Identification of intermediates, determination of reaction rates, understanding the influence of reaction conditions. |

| Kinetic Analysis of Supramolecular Polymerization | Temperature-dependent UV-Vis and fluorescence spectroscopy, Dynamic Light Scattering (DLS), Atomic Force Microscopy (AFM). nih.govornl.govresearchgate.net | Understanding of nucleation-growth mechanisms, control over self-assembly pathways. |

| Computational Modeling | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. | Prediction of reaction energetics, visualization of polymer chain conformations, understanding of non-covalent interactions. |

Integration with Bio-based Polymers and Composites

The integration of this compound with bio-based polymers and composites represents a significant step towards the development of more sustainable and environmentally friendly materials. Future research in this area will focus on improving the compatibility and performance of these hybrid materials.

One area of active research is the use of natural fillers and reinforcements , such as wood flour, cellulose (B213188) fibers, and hydrochar, in urea-formaldehyde resins. mdpi.comresearchgate.net this compound can act as a crosslinking agent and a compatibilizer in these composites, enhancing the adhesion between the hydrophilic natural fibers and the polymer matrix.

The modification of bio-based polymers with this compound is another promising direction. For example, grafting this compound onto polymers like lignin or starch could improve their thermal stability and mechanical properties. acs.org This could lead to the development of new bio-based adhesives, coatings, and plastics with enhanced performance.

Furthermore, the development of all-bio-based composites , where both the polymer matrix and the reinforcement are derived from renewable resources, is a key long-term goal. This compound could play a crucial role in these materials by providing the necessary crosslinking to achieve the desired properties.

The table below summarizes potential applications in bio-based polymers and composites.

| Application Area | Role of this compound | Potential Benefits |

| Natural Fiber Composites | Crosslinking agent and compatibilizer. mdpi.comresearchgate.net | Improved mechanical properties, reduced water absorption, enhanced durability. |

| Modified Bio-polymers | Grafting agent to enhance properties. acs.org | Increased thermal stability, improved processability, new functionalities. |

| Bio-based Adhesives | Crosslinker for bio-based resin systems. | Reduced formaldehyde (B43269) emissions, sustainable alternative to synthetic adhesives. |

| All-Bio-based Composites | Curing agent for bio-polymer matrices. | Fully renewable and biodegradable materials. |

Q & A

Q. What are the recommended methods for synthesizing 1,3-Bis(methoxymethyl)urea with high yield and purity?

Methodological Answer: The synthesis typically involves alkylation of urea with methoxymethyl chloride or similar reagents under alkaline conditions. Key steps include:

- Reaction of urea with methoxymethyl chloride in the presence of a base (e.g., NaOH) at controlled temperatures (50–70°C).

- Purification via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted reagents.

- Confirmation of purity via elemental analysis and HPLC (≥98% purity threshold).

For structurally related compounds, methoxymethylation under anhydrous conditions has been validated for reproducibility .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H-NMR (δ ~3.24 ppm for –OCH₃ protons; δ ~5.79 ppm for N–CH₂–O) and ¹³C-NMR (δ ~52.6 ppm for –OCH₃ carbons) .

- IR Spectroscopy : Peaks at ~1,100 cm⁻¹ (C–O stretching) and ~1,285 cm⁻¹ (C–S in analogous compounds) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 55.44%, H: 5.92% for a related compound) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Temperature : Store at 2–8°C for long-term stability.

- Solubility : Solubility in water is temperature-dependent; pre-dry samples before use to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting data regarding the thermal decomposition temperature of this compound be resolved?

Methodological Answer: Discrepancies often arise from moisture content or analytical conditions. Resolve by:

- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (air) atmospheres to differentiate thermal vs. oxidative decomposition.

- Differential Scanning Calorimetry (DSC) : Compare melting points (e.g., 133°C for pure samples ) with decomposition onset temperatures.

- Sample Pre-treatment : Dry samples at 60°C under vacuum for 24 hours to eliminate residual moisture .

Q. What experimental approaches are used to study the role of this compound in polymer crosslinking?

Methodological Answer: In wood-treatment patents, the compound acts as a crosslinker via methoxymethyl groups. Key methodologies include:

- FTIR Spectroscopy : Track the disappearance of –OCH₃ peaks (1,100 cm⁻¹) and emergence of methylene bridges (C–H stretches at ~2,900 cm⁻¹) .

- Mechanical Testing : Measure hardness/modulus of cured resins using nanoindentation.

- Kinetic Studies : Monitor reaction rates under varying humidity (50–90% RH) and temperatures (80–120°C) to optimize curing conditions .

Q. How can researchers analyze byproducts formed during the synthesis of this compound using chromatographic techniques?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Identify byproducts like residual methoxymethyl chloride (m/z 80–85) .

- HPLC-PDA : Employ a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (UV detection at 210 nm) to quantify unreacted urea.

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability in impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.